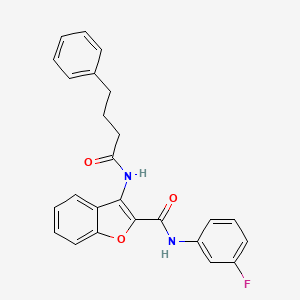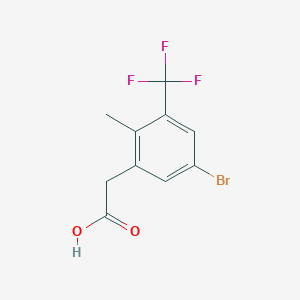
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid is a chemical compound with the CAS Number: 2383520-58-7 . It has a molecular weight of 297.07 . The IUPAC name for this compound is 2-(5-bromo-2-methyl-3-(trifluoromethyl)phenyl)acetic acid .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid is 1S/C10H8BrF3O2/c1-5-6(3-9(15)16)2-7(11)4-8(5)10(12,13)14/h2,4H,3H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis of Pharmaceutical Compounds
This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure is often used in the construction of complex molecules due to the reactivity of the bromo and trifluoromethyl groups, which can undergo further chemical transformations .
Material Science
In material science, it’s utilized as a building block for creating novel materials. Its incorporation into polymers can impart unique properties like increased resistance to degradation or altered electrical conductivity .
Analytical Chemistry
The compound finds use in analytical chemistry as a standard or reagent. Its distinct chemical signature allows it to be used as a reference compound in chromatography and mass spectrometry for identifying and quantifying similar compounds .
Biochemistry Research
Biochemists use this compound to study enzyme-substrate interactions, particularly those involving halogenated substrates. It can help in understanding the biochemical pathways that detoxify or metabolize halogenated compounds in living organisms .
Environmental Science
In environmental science, it’s used to trace the environmental fate of similar organic compounds. Its stability and distinct chemical markers make it suitable for studying the breakdown and dispersion of pollutants in ecosystems .
Pharmacology
Pharmacologically, it can be a key intermediate in the development of new drugs. Its molecular framework is conducive to creating compounds with potential therapeutic effects, especially in the realm of anti-inflammatory and analgesic medications .
Agriculture
The compound may be used in the development of agrochemicals. Its structural elements can be tailored to produce compounds that act as growth regulators, herbicides, or insecticides, contributing to crop protection strategies .
Neutron Capture Therapy
Its boron content makes it a candidate for use in neutron capture therapy, a type of cancer treatment. By incorporating it into compounds that target cancer cells, it can potentially be used to deliver lethal doses of radiation selectively to tumors .
Mécanisme D'action
Mode of Action
It’s known that similar compounds can participate in reactions such as the suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This suggests that the compound might interact with its targets through similar mechanisms, leading to changes at the molecular level.
Biochemical Pathways
Related compounds have been used in the synthesis of biologically active compounds, including multisubstituted purines and heteroaryl substituted tetrahydropyrroloijquinolinone derivatives . These compounds can affect various biochemical pathways, leading to downstream effects.
Result of Action
Given its potential involvement in the synthesis of biologically active compounds , it could have a variety of effects depending on the specific context and targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability . .
Propriétés
IUPAC Name |
2-[5-bromo-2-methyl-3-(trifluoromethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-5-6(3-9(15)16)2-7(11)4-8(5)10(12,13)14/h2,4H,3H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMLZUNBLICZLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-3-(trifluoromethyl)phenylacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

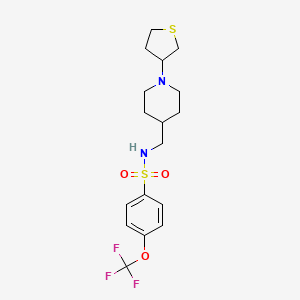
![Methyl 2-[4,5-dimethoxy-2-(morpholinosulfonyl)phenyl]acetate](/img/structure/B2754095.png)
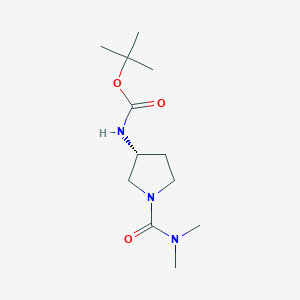
![11-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2754097.png)
![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)
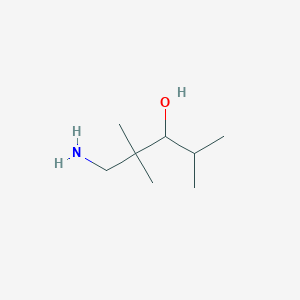

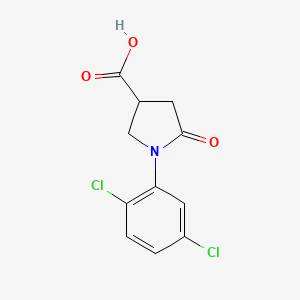

![ethyl 2-(2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2754107.png)
![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2754108.png)
![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2754110.png)
![4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2754112.png)
